molecular formula C₂₉H₃₉NO₁₃ B1158023 Mycophenolate Mofetil β-D-O-Glucuronide

Mycophenolate Mofetil β-D-O-Glucuronide

Cat. No.: B1158023
M. Wt: 609.62
Attention: For research use only. Not for human or veterinary use.
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Description

Mycophenolate Mofetil β-D-O-Glucuronide (MMF-β-D-O-glucuronide) is a primary metabolite of mycophenolic acid (MPA), the active immunosuppressive agent derived from mycophenolate mofetil (MMF). MMF is a prodrug hydrolyzed to MPA, which undergoes glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, forming phenolic (MPAG) and acyl (AcMPAG) glucuronides . MMF-β-D-O-glucuronide refers specifically to the phenolic glucuronide conjugate, a major metabolite excreted renally.

Properties

Molecular Formula

C₂₉H₃₉NO₁₃

Molecular Weight

609.62

Synonyms

(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)4-hexenoic Acid 4-methyl-2-(4-morpholinyl)ethyl Ester β-D-O-Glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Characteristics of MMF-β-D-O-Glucuronide and Related Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Features
Mycophenolate Mofetil β-D-O-Glucuronide C23H28O12 496.46 31528-44-6 Phenolic glucuronide; major inactive metabolite; renal excretion
Mycophenolic Acid Acyl-β-D-glucuronide (AcMPAG) C23H28O12 496.46 99043-04-6 Acyl glucuronide; chemically reactive; potential protein adduct formation
Mycophenolic Acid Phenyl Glucoside C23H30O11 482.49 55533-52-3 Glucoside conjugate; formed by intestinal microbes; limited pharmacological activity
Mycophenolic Acid (MPA) C17H20O6 320.34 24280-93-1 Active form; inhibits inosine monophosphate dehydrogenase (IMPDH)

Pharmacokinetic Differences

  • MMF-β-D-O-Glucuronide (MPAG): Formation: Hepatic UGT1A9-mediated glucuronidation . Clearance: Renal excretion (90%); enterohepatic recirculation contributes to secondary MPA peaks .
  • Mycophenolic Acid Acyl-β-D-Glucuronide (AcMPAG): Formation: Minor metabolite via UGT2B7; accumulates in renal impairment . Reactivity: Forms covalent adducts with proteins, linked to gastrointestinal toxicity . Bioactivity: Weak IMPDH inhibition (IC50 ~10-fold higher than MPA) .
  • Mycophenolic Acid Phenyl Glucoside: Formation: Microbial glucosidation in the intestine . Clearance: Limited systemic absorption; negligible clinical impact .

Clinical Implications

Table 2: Pharmacokinetic and Clinical Impact
Parameter MMF-β-D-O-Glucuronide AcMPAG MPA
IMPDH Inhibition None Weak (IC50 = 120 µM) Strong (IC50 = 11 nM)
Protein Binding 82% 97% 98%
Half-Life 16–18 hours 8–10 hours 12–18 hours
Toxicity Risk Low (inactive) High (reactive adducts) Moderate (GI effects)
Drug Interactions Reduced by probenecid Enhanced by ciclosporin Affected by antacids

Key Research Findings

  • Toxicity Profile: AcMPAG’s reactivity correlates with higher rates of diarrhea and leukopenia in patients, while MPAG is generally well-tolerated .
  • Drug Interactions: Ciclosporin co-administration increases AcMPAG exposure by 30%, whereas tacrolimus raises MPA levels by inhibiting UGT enzymes .
  • Renal Impairment: MPAG accumulation in renal dysfunction necessitates dose adjustments to avoid toxicity .

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